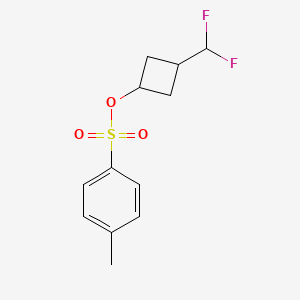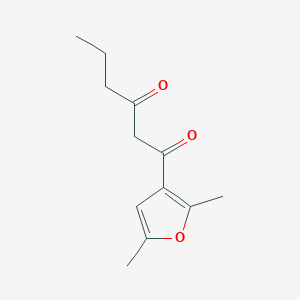
(2R)-2-(dimethylamino)-3-(4-fluorophenyl)propanoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-(dimethylamino)-3-(4-fluorophenyl)propanoic acid is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a dimethylamino group, a fluorophenyl group, and a propanoic acid moiety, making it a versatile molecule for various synthetic and research purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(dimethylamino)-3-(4-fluorophenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and dimethylamine.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 4-fluorobenzaldehyde and dimethylamine.
Reduction: The intermediate is then subjected to reduction using a reducing agent like sodium borohydride to form the corresponding alcohol.
Oxidation: The alcohol is oxidized to form the desired (2R)-2-(dimethylamino)-3-(4-fluorophenyl)propanoic acid using an oxidizing agent such as potassium permanganate.
Industrial Production Methods
In industrial settings, the production of (2R)-2-(dimethylamino)-3-(4-fluorophenyl)propanoic acid may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced techniques such as flow microreactors to ensure precise control over reaction conditions and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-(dimethylamino)-3-(4-fluorophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorophenyl group can undergo substitution reactions with nucleophiles, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products
The major products formed from these reactions include ketones, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(2R)-2-(dimethylamino)-3-(4-fluorophenyl)propanoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various medical conditions, including neurological disorders.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mécanisme D'action
The mechanism of action of (2R)-2-(dimethylamino)-3-(4-fluorophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group and fluorophenyl moiety play crucial roles in binding to target proteins or enzymes, modulating their activity. This compound may also influence signaling pathways and biochemical processes, leading to its observed effects in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2R)-2-(dimethylamino)-3-(4-chlorophenyl)propanoic acid
- (2R)-2-(dimethylamino)-3-(4-bromophenyl)propanoic acid
- (2R)-2-(dimethylamino)-3-(4-methylphenyl)propanoic acid
Uniqueness
Compared to its analogs, (2R)-2-(dimethylamino)-3-(4-fluorophenyl)propanoic acid exhibits unique properties due to the presence of the fluorine atom. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable molecule for various applications.
Propriétés
Formule moléculaire |
C11H14FNO2 |
|---|---|
Poids moléculaire |
211.23 g/mol |
Nom IUPAC |
(2R)-2-(dimethylamino)-3-(4-fluorophenyl)propanoic acid |
InChI |
InChI=1S/C11H14FNO2/c1-13(2)10(11(14)15)7-8-3-5-9(12)6-4-8/h3-6,10H,7H2,1-2H3,(H,14,15)/t10-/m1/s1 |
Clé InChI |
HBOXKQRGOOBFOX-SNVBAGLBSA-N |
SMILES isomérique |
CN(C)[C@H](CC1=CC=C(C=C1)F)C(=O)O |
SMILES canonique |
CN(C)C(CC1=CC=C(C=C1)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-[(4-Methoxyphenyl)methyl-methylamino]-2-oxoethyl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B15315526.png)

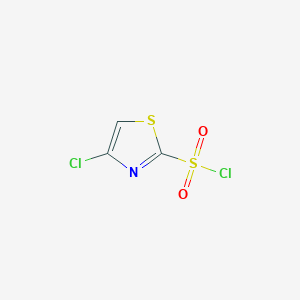
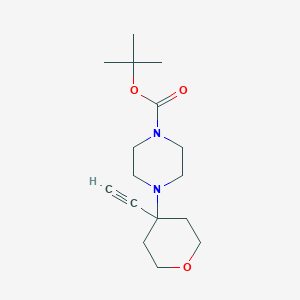
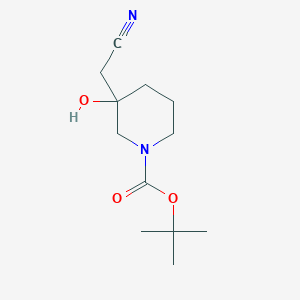
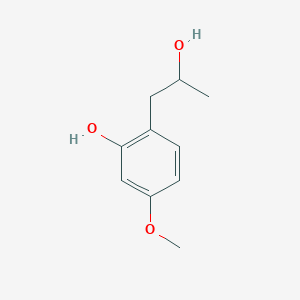

![(1R,3R,4S)-3-aminobicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B15315556.png)



